Benzyl 2,2-diethoxyethylcarbamate chemical properties
Benzyl 2,2-diethoxyethylcarbamate chemical properties
An In-depth Technical Guide to Benzyl 2,2-diethoxyethylcarbamate: Properties, Synthesis, and Applications
Introduction
Benzyl 2,2-diethoxyethylcarbamate is a bifunctional organic compound of significant interest to researchers and scientists in drug development and synthetic chemistry. Its structure uniquely combines two pivotal protecting groups: a benzyl carbamate (Cbz or Z) protecting an amine, and a diethyl acetal protecting an aldehyde. This dual functionality makes it a valuable building block, enabling complex molecular architectures through sequential and selective chemical transformations.
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzyl 2,2-diethoxyethylcarbamate. It delves into the strategic application of its protecting groups, offering field-proven insights into its use as a synthetic intermediate. The information presented is intended to equip researchers with the technical understanding necessary to leverage this versatile molecule in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
The unique arrangement of functional groups in Benzyl 2,2-diethoxyethylcarbamate dictates its physical characteristics and spectroscopic signature. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and analogous structures. A closely related compound, Benzyl (2,2-diethoxyethyl)(methyl)carbamate, is documented with CAS Number 2383774-19-2[1].
Core Physicochemical Data
A summary of the key physical and chemical properties is presented below. Predicted values are based on the analysis of its functional groups.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₄H₂₁NO₄ | Calculated |
| Molecular Weight | 267.32 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Colorless to pale yellow oil | Predicted based on similar carbamates and acetals[2] |
| Boiling Point | > 200 °C (Predicted) | High due to molecular weight and polar groups |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, Toluene) | Predicted based on structure |
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural confirmation of Benzyl 2,2-diethoxyethylcarbamate. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for each distinct proton environment.
-
Aromatic Protons (C₆H₅): A multiplet around δ 7.30-7.40 ppm.
-
Benzylic Protons (CH₂-Ph): A singlet around δ 5.10 ppm.[3]
-
Acetal Proton (CH(OEt)₂): A triplet around δ 4.60 ppm.
-
Carbamate N-H: A broad singlet or triplet (depending on coupling) around δ 5.5-6.5 ppm.
-
Methylene Protons (OCH₂CH₃): A quartet around δ 3.50-3.70 ppm.[4]
-
Methylene Protons (N-CH₂): A multiplet around δ 3.30-3.40 ppm.
-
Methyl Protons (OCH₂CH₃): A triplet around δ 1.20 ppm.[4]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the range of δ 156-157 ppm.
-
Aromatic Carbons: Signals between δ 127-137 ppm.[3]
-
Acetal Carbon (CH(OEt)₂): A signal around δ 101-102 ppm.
-
Benzylic Carbon (CH₂-Ph): A signal around δ 67 ppm.[3]
-
Methylene Carbons (OCH₂CH₃): Signals around δ 61-62 ppm.
-
Methylene Carbon (N-CH₂): A signal around δ 42-43 ppm.
-
Methyl Carbons (OCH₂CH₃): A signal around δ 15 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A moderate band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, characteristic band around 1690-1710 cm⁻¹.
-
C-O Stretch (Ester & Acetal): Strong bands in the region of 1050-1250 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a prominent peak for the benzyl or tropylium cation (m/z = 91) due to the facile cleavage of the benzylic C-O bond.[5] Other fragments would arise from the loss of ethoxy groups and cleavage of the carbamate linkage.
Synthesis and Reactivity
The synthesis of Benzyl 2,2-diethoxyethylcarbamate is straightforward, capitalizing on well-established methodologies for amine protection. Its reactivity is governed by the distinct chemical nature of the carbamate and acetal functional groups.
Synthesis Protocol
The molecule is most efficiently prepared by the reaction of 2,2-diethoxyethan-1-amine with benzyl chloroformate. This is a standard Schotten-Baumann reaction for the formation of a benzyl carbamate (Cbz) protecting group.
Reaction: 2,2-diethoxyethan-1-amine + Benzyl Chloroformate → Benzyl 2,2-diethoxyethylcarbamate
Detailed Step-by-Step Methodology:
-
Dissolution: Dissolve 2,2-diethoxyethan-1-amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a biphasic mixture of water and dioxane.
-
Base Addition: Add a mild base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 eq.), to the solution to act as a buffer and neutralize the HCl byproduct.[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred solution.[7] Benzyl chloroformate is a lachrymator and should be handled with care in a fume hood.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, perform an aqueous workup. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield the final product as a clear oil.
Caption: Synthetic workflow for Benzyl 2,2-diethoxyethylcarbamate.
Chemical Reactivity: A Tale of Two Protecting Groups
The primary utility of this molecule lies in the differential stability of its two protecting groups. This "orthogonal" nature allows for the selective deprotection of one group while the other remains intact, a cornerstone of modern multi-step organic synthesis.
The Benzyl Carbamate (Cbz) Group
The Cbz group is a robust protecting group for amines.[8] It is stable to a wide range of conditions but can be removed effectively when desired.
-
Stability: Stable to acidic and basic hydrolysis, as well as many oxidizing and reducing agents.
-
Deprotection (Hydrogenolysis): The most common method for Cbz cleavage is catalytic hydrogenolysis.[9] This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. The reaction is clean, yielding the free amine, toluene, and carbon dioxide.
The Diethyl Acetal Group
The acetal serves as an effective protecting group for an aldehyde.
-
Stability: Acetals are highly stable in neutral to strongly basic environments and are resistant to nucleophiles and many oxidizing/reducing agents.[10][11] This makes them ideal for protecting carbonyls during reactions involving Grignard reagents, organolithiums, or metal hydrides.[10][12]
-
Deprotection (Hydrolysis): Acetals are readily cleaved under acidic conditions, typically using aqueous acid (e.g., HCl, H₂SO₄, or TFA).[13][14] This hydrolysis reaction regenerates the parent aldehyde.
Orthogonal Deprotection Strategy
The true synthetic power of Benzyl 2,2-diethoxyethylcarbamate is realized through its orthogonal deprotection capability. A researcher can choose which functional group to unmask based on the reaction conditions applied.
-
Unmasking the Aldehyde: Treatment with aqueous acid will hydrolyze the acetal to reveal the aldehyde, leaving the Cbz-protected amine untouched.
-
Unmasking the Amine: Catalytic hydrogenolysis will cleave the Cbz group, liberating the primary amine while the acetal remains intact.
Caption: Orthogonal deprotection pathways for the title compound.
Applications in Synthetic Chemistry
Benzyl 2,2-diethoxyethylcarbamate serves as a linchpin intermediate for synthesizing complex molecules, particularly those containing both amine and aldehyde functionalities, such as amino acids, alkaloids, and pharmaceutical agents.
Experimental Protocol: Synthesis of an α-Amino Aldehyde Derivative
This protocol demonstrates the selective deprotection of the acetal group to generate a Cbz-protected amino aldehyde, a versatile intermediate for further reactions like Wittig olefination or reductive amination.
-
Dissolution: Dissolve Benzyl 2,2-diethoxyethylcarbamate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-toluenesulfonic acid (p-TSA).
-
Reaction: Stir the solution at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: The resulting crude benzyl (2-oxoethyl)carbamate can be used directly in the next step or purified if necessary. The structure should be confirmed by NMR and MS.
This protocol leverages the lability of the acetal to acid while preserving the robust Cbz group, showcasing a self-validating system where the predicted chemical reactivity is confirmed by the experimental outcome.
Safety and Handling
-
General Precautions: Handle the compound in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Precursor Hazards: The synthesis involves benzyl chloroformate, which is toxic, corrosive, and a lachrymator (causes tearing).[2] All handling of this reagent must be done in a fume hood.
-
Stability: The compound is stable under normal storage conditions. Avoid strong acids, which will cause deprotection of the acetal.
Conclusion
Benzyl 2,2-diethoxyethylcarbamate is a highly valuable, albeit specialized, reagent in organic synthesis. Its key attribute is the presence of two distinct protecting groups with orthogonal lability. This allows for a planned, stepwise unveiling of reactive functionalities—an amine and an aldehyde—facilitating the construction of complex molecular targets. By understanding its synthesis, reactivity, and the strategic interplay of its protecting groups, researchers can effectively employ this molecule to streamline synthetic routes and access novel chemical entities in drug discovery and materials science.
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